6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzonitrile with 2-methoxybenzyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and chlorination reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one can be compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core structure and may have similar biological activities.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Indole derivatives: Indole compounds also have a fused ring structure and are widely studied for their therapeutic potential.
Biological Activity
6-Chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C16H15ClN2OS, with a molecular weight of approximately 316.82 g/mol. Its structure features a quinazolinone core substituted with a chloro group and a methoxyphenylmethyl moiety, contributing to its unique biological profile.
Cytotoxicity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating potent inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The following table summarizes the cytotoxic effects observed in related studies:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A3 | PC3 | 10 |
A3 | MCF-7 | 10 |
A3 | HT-29 | 12 |
6-chloro derivative | MCF-7 | 11.94 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .
The mechanism by which quinazolinone derivatives exert their cytotoxic effects often involves the inhibition of critical enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are essential for DNA synthesis and repair. Inhibition of these enzymes can lead to 'thymineless cell death', particularly in rapidly dividing cancer cells .
Additionally, some studies indicate that quinazolinone derivatives may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), further contributing to their potential as therapeutic agents against cancer and inflammatory diseases .
Antimicrobial Activity
Beyond anticancer properties, some quinazolinone derivatives have shown promising antimicrobial activity against both bacterial and fungal species. The presence of functional groups like chloro or hydroxy has been linked to enhanced antimicrobial efficacy . For example, certain derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria in vitro.
Case Studies
A notable case study involved the synthesis and evaluation of various quinazolinone derivatives, including those structurally related to this compound. The study highlighted the compound's ability to inhibit cancer cell growth effectively while maintaining a favorable safety profile in preliminary toxicity assessments .
Properties
CAS No. |
422527-22-8 |
---|---|
Molecular Formula |
C16H13ClN2O2S |
Molecular Weight |
332.8 |
IUPAC Name |
6-chloro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13ClN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
DXQVTPKBUQTETD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)Cl)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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